molecular formula C24H19ClN2O2 B4653991 2-{2-[2-(4-chlorophenyl)-2-cyanovinyl]phenoxy}-N-(4-methylphenyl)acetamide

2-{2-[2-(4-chlorophenyl)-2-cyanovinyl]phenoxy}-N-(4-methylphenyl)acetamide

Cat. No. B4653991
M. Wt: 402.9 g/mol
InChI Key: VWTYOQAIOMHQNR-ZHZULCJRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{2-[2-(4-chlorophenyl)-2-cyanovinyl]phenoxy}-N-(4-methylphenyl)acetamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a key energy-sensing enzyme that plays a crucial role in maintaining cellular energy homeostasis. A-769662 has gained significant attention in the scientific community due to its potential therapeutic applications in treating metabolic disorders such as type 2 diabetes, obesity, and cancer.

Mechanism of Action

2-{2-[2-(4-chlorophenyl)-2-cyanovinyl]phenoxy}-N-(4-methylphenyl)acetamide activates AMPK by binding to the γ-subunit of the enzyme, leading to conformational changes that enhance its activity. This activation results in the phosphorylation of downstream targets, including acetyl-CoA carboxylase (ACC) and 3-hydroxy-3-methylglutaryl-CoA reductase (HMGCR), leading to increased fatty acid oxidation and decreased cholesterol synthesis, respectively.
Biochemical and Physiological Effects:
2-{2-[2-(4-chlorophenyl)-2-cyanovinyl]phenoxy}-N-(4-methylphenyl)acetamide has been shown to have several biochemical and physiological effects. In addition to its activation of AMPK, 2-{2-[2-(4-chlorophenyl)-2-cyanovinyl]phenoxy}-N-(4-methylphenyl)acetamide has been shown to increase glucose uptake, enhance insulin sensitivity, and improve mitochondrial function. These effects make 2-{2-[2-(4-chlorophenyl)-2-cyanovinyl]phenoxy}-N-(4-methylphenyl)acetamide a promising candidate for the treatment of metabolic disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-{2-[2-(4-chlorophenyl)-2-cyanovinyl]phenoxy}-N-(4-methylphenyl)acetamide is its specificity for AMPK activation. This specificity allows for the targeted activation of AMPK without affecting other signaling pathways. However, one of the limitations of 2-{2-[2-(4-chlorophenyl)-2-cyanovinyl]phenoxy}-N-(4-methylphenyl)acetamide is its relatively short half-life, which can make it difficult to use in long-term experiments.

Future Directions

There are several potential future directions for the study of 2-{2-[2-(4-chlorophenyl)-2-cyanovinyl]phenoxy}-N-(4-methylphenyl)acetamide. One potential direction is the development of more stable analogs of 2-{2-[2-(4-chlorophenyl)-2-cyanovinyl]phenoxy}-N-(4-methylphenyl)acetamide with longer half-lives. Another potential direction is the investigation of the effects of 2-{2-[2-(4-chlorophenyl)-2-cyanovinyl]phenoxy}-N-(4-methylphenyl)acetamide on other signaling pathways, such as the mTOR pathway. Additionally, further research is needed to determine the long-term effects of 2-{2-[2-(4-chlorophenyl)-2-cyanovinyl]phenoxy}-N-(4-methylphenyl)acetamide on metabolic disorders and other diseases.

Scientific Research Applications

2-{2-[2-(4-chlorophenyl)-2-cyanovinyl]phenoxy}-N-(4-methylphenyl)acetamide has been extensively studied for its potential therapeutic applications in various metabolic disorders. Studies have shown that 2-{2-[2-(4-chlorophenyl)-2-cyanovinyl]phenoxy}-N-(4-methylphenyl)acetamide can activate AMPK in a dose-dependent manner, leading to increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis. These effects make 2-{2-[2-(4-chlorophenyl)-2-cyanovinyl]phenoxy}-N-(4-methylphenyl)acetamide a promising candidate for the treatment of type 2 diabetes and obesity.

properties

IUPAC Name

2-[2-[(E)-2-(4-chlorophenyl)-2-cyanoethenyl]phenoxy]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClN2O2/c1-17-6-12-22(13-7-17)27-24(28)16-29-23-5-3-2-4-19(23)14-20(15-26)18-8-10-21(25)11-9-18/h2-14H,16H2,1H3,(H,27,28)/b20-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWTYOQAIOMHQNR-ZHZULCJRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2C=C(C#N)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2/C=C(/C#N)\C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{2-[(E)-2-(4-chlorophenyl)-2-cyanoethenyl]phenoxy}-N-(4-methylphenyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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